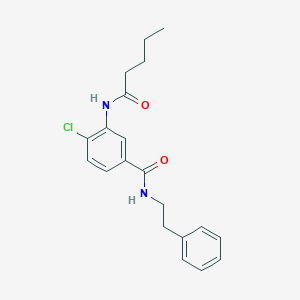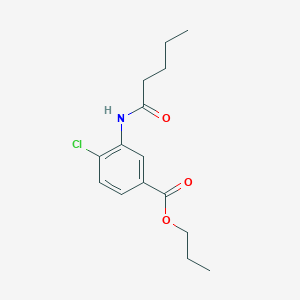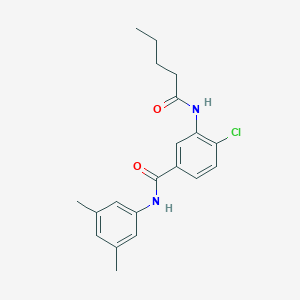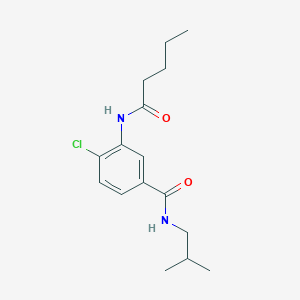![molecular formula C21H17ClN2O3 B308989 N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308989.png)
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as "CB-13" and is classified as a synthetic cannabinoid.
Mécanisme D'action
CB-13 is believed to exert its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This results in a variety of physiological effects, including changes in appetite, pain perception, and mood.
Biochemical and Physiological Effects:
CB-13 has been shown to have a variety of biochemical and physiological effects, including changes in the levels of various neurotransmitters and hormones. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
CB-13 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research on CB-13, including its potential use as a therapeutic agent for a variety of conditions, its effects on the immune system, and its potential for use in the development of new cannabinoid-based drugs. Additionally, further studies are needed to better understand the potential risks and benefits of CB-13 use in humans.
Méthodes De Synthèse
CB-13 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base. This results in the formation of the intermediate 4-chlorophenyl-3-methoxybenzamide, which can then be reacted with a variety of reagents to form CB-13.
Applications De Recherche Scientifique
CB-13 has been studied for its potential use in a variety of scientific research applications, including its effects on the endocannabinoid system and its potential use as a tool for studying the physiological effects of cannabinoids.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C21H17ClN2O3 |
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[(3-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-17-6-4-5-14(13-17)20(25)24-19-8-3-2-7-18(19)21(26)23-16-11-9-15(22)10-12-16/h2-13H,1H3,(H,23,26)(H,24,25) |
Clé InChI |
HSQYRWPWKXFKFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308907.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)




![N-[2-chloro-5-(pentanoylamino)phenyl]pentanamide](/img/structure/B308925.png)


